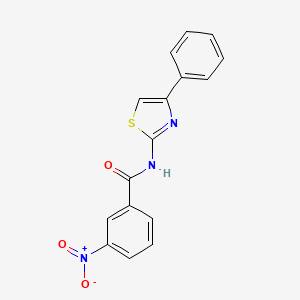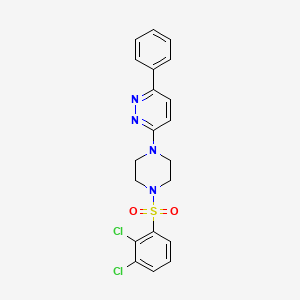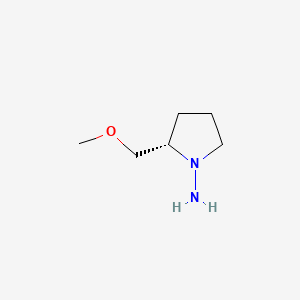
(Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide is a chemical compound that belongs to the class of propenamides. It has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, agriculture, and material science.
Wirkmechanismus
The mechanism of action of (Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide involves the inhibition of CK2 by binding to the ATP-binding site of the enzyme. This leads to the disruption of various cellular processes that are regulated by CK2, ultimately leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide have been studied extensively. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer. Furthermore, (Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide has also been shown to exhibit anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide is its potent inhibitory activity against CK2, making it a valuable tool for the study of CK2-related cellular processes. However, one of the major limitations for lab experiments is the lack of in vivo studies, which limits our understanding of its potential application in various diseases.
Zukünftige Richtungen
The future directions for (Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide are vast. One potential direction is the development of new derivatives with improved pharmacokinetic properties and selectivity for CK2. Furthermore, the potential application of (Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide in the treatment of various diseases, including cancer and neurodegenerative disorders, warrants further investigation. Additionally, the potential application of (Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide in material science as a building block for the synthesis of new materials is an exciting area for future research.
Synthesemethoden
The synthesis of (Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide involves the reaction of 2,3-dichlorobenzonitrile with 4-fluoroaniline in the presence of potassium carbonate and copper(I) iodide to form 2-cyano-3-(2,3-dichlorophenyl)acrylamide. This intermediate is then treated with trifluoroacetic acid and triethylamine to yield (Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
(Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide has shown potential application in medicinal chemistry as a potent inhibitor of the protein kinase CK2. This enzyme is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been linked to the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Furthermore, (Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide has also been studied for its potential application in agriculture as a herbicide and in material science as a building block for the synthesis of new materials.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2FN2O/c17-14-3-1-2-10(15(14)18)8-11(9-20)16(22)21-13-6-4-12(19)5-7-13/h1-8H,(H,21,22)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKUABTWKIKMLB-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=C(C#N)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-fluorophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2438351.png)
![N-benzyl-2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2438357.png)
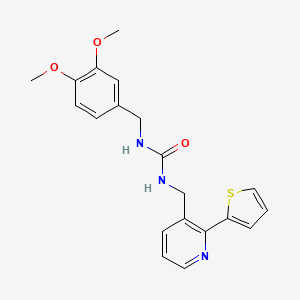
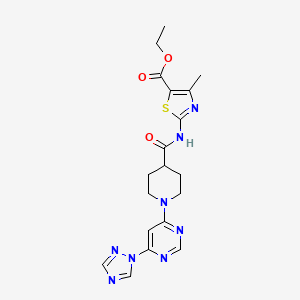
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B2438361.png)



![N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2438366.png)
